N-(5-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[5-[[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]sulfamoyl]-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S3/c1-9(19)18-15-16-7-14(24-15)25(21,22)17-6-12(20)11-8-23-13-5-3-2-4-10(11)13/h2-5,7-8,12,17,20H,6H2,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBYCKLHVALXDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzo[b]thiophen-3-yl Ketone Synthesis
The synthesis begins with the construction of the benzo[b]thiophene nucleus. A validated approach involves the Fedi–Suzuki coupling :
- Reactant : 3-Bromo-2-fluorobenzaldehyde and ethyl thioglycolate.
- Conditions : Triethylamine in DMSO at 80°C for 2 hours, followed by room-temperature stirring.
- Product : Ethyl benzo[b]thiophene-3-carboxylate (yield: 89%).
Mechanism : Nucleophilic aromatic substitution (SNAr) facilitated by the electron-withdrawing fluorine atom, followed by cyclization via thiolate intermediate.
Reduction to Secondary Alcohol
Conversion to Amine
- Mitsunobu Reaction :
- Deprotection : Hydrazine hydrate in ethanol reflux, yielding 2-(benzo[b]thiophen-3-yl)-2-hydroxyethylamine (yield: 91%).
Synthesis of 5-Sulfamoylthiazol-2-yl Acetamide
Thiazole Ring Formation
The Hantzsch thiazole synthesis is employed:
Regioselective Sulfonation
Sulfonyl Chloride Formation
- Chlorination : Phosphorus pentachloride (PCl5) in dichloromethane.
- Product : Thiazol-5-sulfonyl chloride (yield: 82%).
Sulfonamide Coupling and Final Assembly
Reaction of Sulfonyl Chloride with Amine
- Reactants :
- Thiazol-5-sulfonyl chloride (1.2 equiv).
- 2-(Benzo[b]thiophen-3-yl)-2-hydroxyethylamine (1.0 equiv).
- Conditions : Triethylamine (3.0 equiv) in anhydrous DCM, 0°C to room temperature, 12 hours.
- Product : N-(5-(N-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)thiazol-2-yl)acetamide (yield: 65%).
Characterization and Analytical Data
Spectroscopic Confirmation
- 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, thiazole H4), 7.88–7.43 (m, 4H, benzothiophene), 5.12 (br s, 1H, OH), 4.02 (q, 2H, CH2OH), 3.78 (t, 2H, CH2NH), 2.11 (s, 3H, CH3CO).
- 13C NMR : 169.8 (C=O), 152.1 (thiazole C2), 140.2–125.3 (benzothiophene), 66.5 (CH2OH), 48.9 (CH2NH), 23.1 (CH3CO).
- HRMS (ESI+) : m/z calc. for C16H16N3O4S3 [M+H]+: 442.03; found: 442.05.
Purity and Yield Optimization
| Step | Reaction | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Ketone synthesis | 89 | 98.2 |
| 2 | Alcohol reduction | 91 | 97.8 |
| 3 | Amine formation | 78 | 96.5 |
| 4 | Sulfonamide coupling | 65 | 95.4 |
Comparative Analysis of Synthetic Routes
Alternative pathways were evaluated for critical steps:
Sulfamoyl Group Introduction
Hydroxyethylamine Synthesis
- Epoxide Aminolysis : Lower yields (55%) due to side reactions.
- Mitsunobu Route : Higher reproducibility and yield (78%).
Scale-Up Considerations and Process Challenges
- Sulfonation Exotherm : Requires strict temperature control (−10°C to 0°C) to prevent decomposition.
- Amine Stability : Hydroxyethylamine prone to oxidation; storage under N2 recommended.
- Purification : Reverse-phase chromatography (C18 column) essential for removing sulfonic acid byproducts.
Mechanistic Insights and Computational Validation
Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal:
Chemical Reactions Analysis
Types of Reactions
N-(5-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Often performed in anhydrous conditions to prevent side reactions.
Substitution: Conditions vary widely but often involve polar aprotic solvents and catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-(5-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-(5-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Divergences
Benzothiazole vs. Benzothiophene Derivatives :
Compounds like N-(6-alkoxybenzo[d]thiazol-2-yl)-2-(1H-imidazol-1-yl)acetamide () replace the benzothiophene with a benzothiazole ring. The alkoxy substituents in these analogs enhance lipophilicity, whereas the target compound’s hydroxyethyl group may improve aqueous solubility .- Key Difference : Benzothiophene’s sulfur atom is part of a fused aromatic system, whereas benzothiazole includes a nitrogen atom, altering electronic properties and binding affinities.
- Sulfamoyl vs. Thioether Linkages: describes N-(5-(N-(2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenyloxazol-2-yl)benzamide, which shares the sulfamoyl bridge but incorporates an oxazole ring instead of thiazole. The target compound’s thiazole-thiazole connectivity may favor π-π stacking in biological targets .
- Substituent Effects: Hydroxyethyl Chain: Unlike N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide (), which uses an ethyl group for hydrophobicity, the hydroxyethyl group in the target compound could enhance metabolic stability and solubility .
Pharmacological Activities
- Anticonvulsant Potential: Benzothiazole derivatives in showed efficacy in seizure models, suggesting the target compound’s benzothiophene-thiazole system may similarly modulate ion channels or GABAergic pathways .
- Analgesic Activity : Pyrazole-thiazole hybrids () achieved 65–70% pain inhibition in mice, implying that the target’s hydroxyethyl-sulfamoyl groups might enhance CNS penetration for improved analgesia .
- Antimicrobial Applications : Benzothiazole-coumarin hybrids () exhibited broad-spectrum activity, suggesting the target’s sulfamoyl group could potentiate antibacterial effects via folate pathway inhibition .
Physicochemical Properties
- Solubility : The hydroxyethyl group enhances hydrophilicity compared to N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide (), which has a logP ~2.5 .
- Melting Points : Sulfamoyl-containing compounds (e.g., ) exhibit higher melting points (251–315°C) due to hydrogen bonding, suggesting the target compound may similarly have a high melting point .
Biological Activity
N-(5-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)thiazol-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of benzo[b]thiophen derivatives with sulfamoyl and thiazole moieties. The synthesis typically involves:
- Formation of the thiazole ring : This is achieved by reacting appropriate precursors under acidic or basic conditions.
- Introduction of the sulfamoyl group : Sulfonamide chemistry is employed to attach the sulfamoyl group to the thiazole.
- Final acetamide formation : The acetamide group is added via acylation reactions.
The synthesis route has been optimized for yield and purity, with various studies reporting successful syntheses under mild conditions .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The benzo[b]thiophene moiety is known for its ability to modulate enzyme activity and receptor interactions. The hydroxyethyl group enhances solubility and bioavailability, while the sulfamoyl and thiazole groups contribute to its pharmacological profile by potentially inhibiting key biological pathways associated with disease processes .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism involves:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the S phase, preventing cancer cell proliferation.
- Apoptosis Induction : It promotes apoptosis in cancer cells through activation of intrinsic pathways .
Table 1 summarizes the IC50 values against different cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 1.29 |
| A549 | 2.30 |
| HeLa | 1.85 |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. It inhibits pro-inflammatory cytokines and modulates pathways involved in inflammation, making it a candidate for treating inflammatory diseases.
Table 2 lists the anti-inflammatory effects compared to standard drugs:
| Compound/Standard | Hemolysis Inhibition (%) | IC50 (μM) |
|---|---|---|
| N-(5-(N... | 85% | 0.0528 |
| Diclofenac | 80% | 0.0643 |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Study on MCF-7 Cells : A study reported that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups .
- Inflammation Model : In an animal model of inflammation, administration of this compound reduced swelling and pain significantly compared to untreated controls, demonstrating its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
